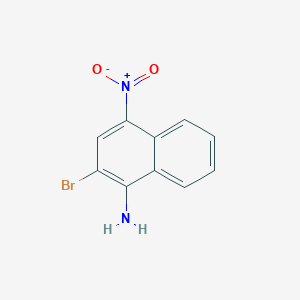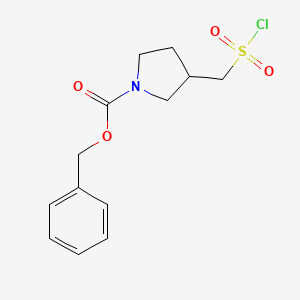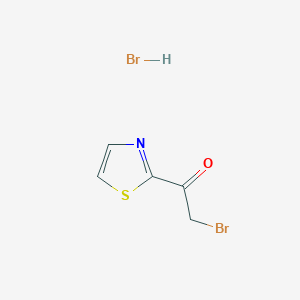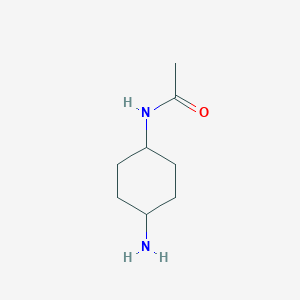
N-(2-Azepan-1-ylethyl)-N-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Azepan-1-ylethyl)-N-ethylamine, also known as N-ethylamino-2-azepane, is a heterocyclic amine base molecule that is used in a variety of scientific research applications. It is found in nature, but can also be synthesized in the laboratory. This molecule has a wide range of biochemical and physiological effects, and is used in a variety of lab experiments.
Scientific Research Applications
Azepane-Based Motifs in Drug Discovery
Azepane-based compounds are known for their structural diversity and pharmacological properties, making them valuable in discovering new therapeutic agents. These compounds have been developed into FDA-approved drugs to treat various diseases. Research on azepane and its derivatives, including N-(2-Azepan-1-ylethyl)-N-ethylamine, focuses on creating less toxic, cost-effective, and highly active analogs for numerous applications, such as anticancer, antitubercular, anti-Alzheimer's, and antimicrobial agents. The structure-activity relationship (SAR) and molecular docking studies of these compounds are crucial for future drug discovery and development (Gao-Feng Zha et al., 2019).
Synthesis and Biological Properties
The synthesis, reactions, and biological properties of azepane-based heterocyclic compounds have been extensively studied. These compounds, including azepine, azepanone, and azepane derivatives, have shown significant pharmacological and therapeutic implications. Although the biological aspects of these compounds are still under-explored, the existing literature from the last fifty years provides a foundation for further research into their potential applications (Manvinder Kaur et al., 2021).
properties
IUPAC Name |
2-(azepan-1-yl)-N-ethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-11-7-10-12-8-5-3-4-6-9-12/h11H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFQAQPRHSNKRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CCCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629727 |
Source


|
| Record name | 2-(Azepan-1-yl)-N-ethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55543-73-2 |
Source


|
| Record name | 2-(Azepan-1-yl)-N-ethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)






